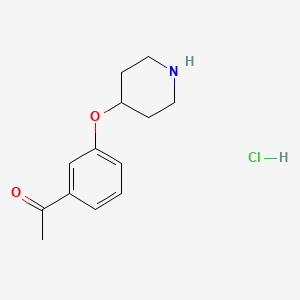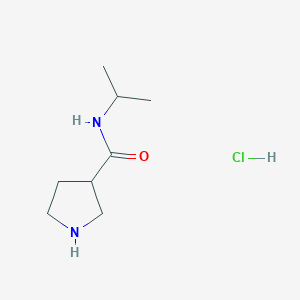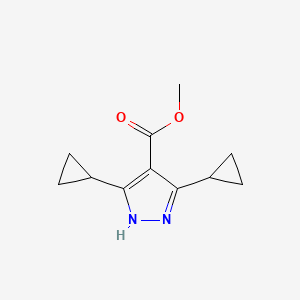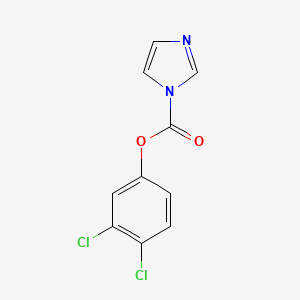![molecular formula C18H21ClFNOS B1469474 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride CAS No. 1008772-89-1](/img/structure/B1469474.png)
4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride
概要
説明
4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride, also known as 3-FPP, is a synthetic piperidine derivative that has been used in scientific research for its wide range of applications. It has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
科学的研究の応用
4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has also been used in laboratory experiments to study the effects of various compounds on the human body. For example, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on the immune system. Additionally, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride has been used to study the effects of various compounds on cancer cells and to investigate the effects of various compounds on the cardiovascular system.
作用機序
The mechanism of action of 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride is not fully understood, although it is believed to interact with various receptors in the body. It is thought to bind to certain receptors and activate them, leading to various physiological and biochemical effects. Additionally, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride is believed to interact with various enzymes in the body, leading to further biochemical and physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride are not fully understood, but it is believed to interact with various receptors and enzymes in the body. It is thought to bind to certain receptors and activate them, leading to various physiological and biochemical effects. Additionally, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride is believed to interact with various enzymes in the body, leading to further biochemical and physiological effects.
実験室実験の利点と制限
The use of 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it can be used to study a wide range of biochemical and physiological effects. Additionally, it is a relatively safe compound, and it has been found to be relatively non-toxic in laboratory experiments. However, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride also has some limitations. It has a relatively short half-life, and it is not very stable in solution. Additionally, it is not very soluble in water, making it difficult to use in certain laboratory experiments.
将来の方向性
The future of 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride is promising, as it has a wide range of potential applications in scientific research. It can be used to study the effects of various compounds on the human body, as well as to investigate the effects of various compounds on cancer cells and the cardiovascular system. Additionally, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride can be used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various compounds on the immune system. Furthermore, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride can be used to study the effects of various compounds on the metabolism, as well as to investigate the effects of various compounds on the liver and kidneys. Finally, 4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride can be used to study the effects of various compounds on the endocrine system.
特性
IUPAC Name |
4-[4-[(3-fluorophenyl)methoxy]phenyl]sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS.ClH/c19-15-3-1-2-14(12-15)13-21-16-4-6-17(7-5-16)22-18-8-10-20-11-9-18;/h1-7,12,18,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWWWBBNJHEZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)OCC3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



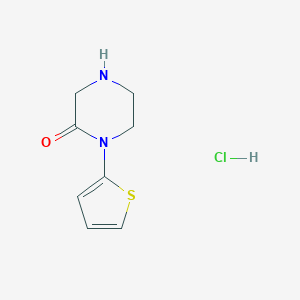



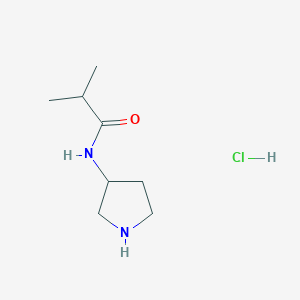
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)

